molecular formula C14H11IO3 B12547501 Ethanone, 1-(2-hydroxy-3-iodo-4-phenoxyphenyl)- CAS No. 144691-35-0

Ethanone, 1-(2-hydroxy-3-iodo-4-phenoxyphenyl)-

Cat. No.: B12547501
CAS No.: 144691-35-0
M. Wt: 354.14 g/mol
InChI Key: WWJSLXDTAVJVGX-UHFFFAOYSA-N
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Description

Ethanone, 1-(2-hydroxy-3-iodo-4-phenoxyphenyl)- is a chemical compound with the molecular formula C14H11IO3 and a molecular weight of 354.144 . This compound is known for its unique structure, which includes an iodine atom, a hydroxy group, and a phenoxy group attached to an ethanone backbone. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(2-hydroxy-3-iodo-4-phenoxyphenyl)- typically involves the iodination of a hydroxyphenyl ethanone derivative followed by the introduction of a phenoxy group. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The phenoxy group can be introduced through a nucleophilic substitution reaction using a phenol derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(2-hydroxy-3-iodo-4-phenoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions include various substituted ethanone derivatives, such as hydroxyphenyl ethanone, amino-substituted ethanone, and thiol-substituted ethanone .

Mechanism of Action

The mechanism of action of Ethanone, 1-(2-hydroxy-3-iodo-4-phenoxyphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity . These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 1-(2-hydroxy-3-iodo-4-phenoxyphenyl)- is unique due to the presence of both the iodine atom and the phenoxy group, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for versatile chemical modifications and interactions, making it valuable in various research and industrial applications .

Properties

CAS No.

144691-35-0

Molecular Formula

C14H11IO3

Molecular Weight

354.14 g/mol

IUPAC Name

1-(2-hydroxy-3-iodo-4-phenoxyphenyl)ethanone

InChI

InChI=1S/C14H11IO3/c1-9(16)11-7-8-12(13(15)14(11)17)18-10-5-3-2-4-6-10/h2-8,17H,1H3

InChI Key

WWJSLXDTAVJVGX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)OC2=CC=CC=C2)I)O

Origin of Product

United States

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